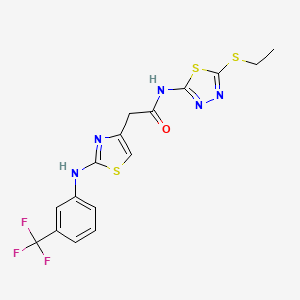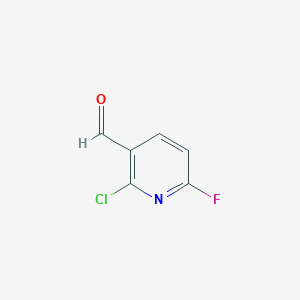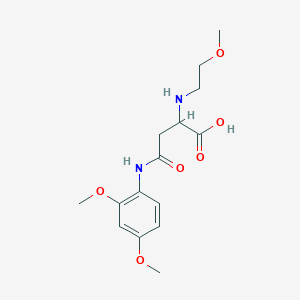
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyrimidine ring, a morpholine moiety, and a naphthalene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with 2-methyl-4-chloropyrimidine, the compound undergoes nucleophilic substitution with morpholine to form 2-methyl-6-morpholinopyrimidine.
Amine Introduction: The pyrimidine derivative is then reacted with an appropriate ethylamine derivative to introduce the aminoethyl group.
Urea Formation: Finally, the intermediate is coupled with naphthalene-2-isocyanate to form the desired urea compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the naphthalene ring or the pyrimidine core.
Reduction: Reduction reactions using agents like lithium aluminum hydride can target the urea linkage or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe, interacting with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in cancer or other diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
1-(2-(2-Methyl-6-piperidinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea: Similar structure but with a piperidine ring instead of morpholine.
1-(2-(2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of naphthalene.
Uniqueness: 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is unique due to its combination of a morpholine ring and a naphthalene group, which may confer distinct chemical properties and biological activities compared to its analogs.
This detailed overview highlights the complexity and potential of this compound in various scientific domains
Propiedades
IUPAC Name |
1-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-16-25-20(15-21(26-16)28-10-12-30-13-11-28)23-8-9-24-22(29)27-19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14-15H,8-13H2,1H3,(H,23,25,26)(H2,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVJBTHNQUVWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B2769637.png)

![tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B2769640.png)
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2769641.png)

![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769645.png)


![N-(2-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2769649.png)
![methyl (2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B2769651.png)
![(E)-4-(Dimethylamino)-N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]but-2-enamide](/img/structure/B2769652.png)

![7-(3-chloro-2-methylphenyl)-2-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2769658.png)
